molecular formula C8H4F4O2 B14029895 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14029895
M. Wt: 208.11 g/mol
InChI Key: RNTJRFSXKNEVOA-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde is a multifunctional benzaldehyde derivative engineered for advanced synthetic chemistry and drug discovery applications. This compound features a strategic arrangement of electron-withdrawing substituents including aldehyde, fluorine, hydroxy, and trifluoromethyl groups on an aromatic ring, creating a highly versatile chemical scaffold for constructing complex molecular architectures. The reactive aldehyde group serves as a crucial handle for nucleophilic addition and condensation reactions, enabling the synthesis of diverse heterocyclic systems and Schiff base ligands. The presence of both fluorine and trifluoromethyl groups significantly modulates the compound's electronic properties, metabolic stability, and lipophilicity, which are desirable characteristics in the development of pharmaceutical agents and agrochemicals. The ortho-positioned hydroxy group adjacent to the aldehyde functionality enables chelation effects and facilitates specialized reaction pathways. As a key synthetic intermediate, this compound is particularly valuable for medicinal chemistry programs targeting receptor modulators and enzyme inhibitors, where the trifluoromethyl group can enhance binding affinity and bioavailability. This product is For Research Use Only and is NOT intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all recommended handling protocols, as this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and adequate ventilation are required during handling.

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

2-fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4F4O2/c9-7-4(3-13)1-5(2-6(7)14)8(10,11)12/h1-3,14H

InChI Key

RNTJRFSXKNEVOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield (%) Notes
Preparation of boronic acid intermediate Grignard reaction + boronation Mg, THF, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, trimethyl borate, low temp 57 Intermediate for further coupling
Formylation of trifluoromethyl toluene derivatives Hydrolysis under acidic conditions Acetic acid, sodium hydroxide/acetate, tetrabutylammonium bromide, 150-160 °C, autoclave 87-90 Industrially scalable, high purity
Fluorination Lewis acid catalyzed electrophilic fluorination BF3·Et2O, dichloromethane, low temp Up to 83 Efficient fluorine source for aromatic rings
Hydroxylation Directed ortho-metalation or nucleophilic substitution Various electrophilic hydroxylating agents Not specified Requires optimization, less documented

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The following table compares 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde with structurally similar benzaldehyde derivatives:

Compound Name Substituent Positions Functional Groups Molecular Formula Key Properties/Applications Source Reference
2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde 2-F, 3-OH, 5-CF₃ Aldehyde, hydroxyl, fluoro, CF₃ C₈H₄F₄O₂ High polarity, potential bioactive intermediate
4-Fluoro-2-(trifluoromethyl)benzaldehyde 4-F, 2-CF₃ Aldehyde, fluoro, CF₃ C₈H₄F₄O Lower polarity; used in material science
5-Fluoro-2-(trifluoromethyl)benzaldehyde 5-F, 2-CF₃ Aldehyde, fluoro, CF₃ C₈H₄F₄O Intermediate for agrochemicals
2-Methoxy-5-(trifluoromethyl)benzaldehyde 2-OCH₃, 5-CF₃ Aldehyde, methoxy, CF₃ C₉H₇F₃O₂ Enhanced stability; lower reactivity
2-Bromo-5-(trifluoromethyl)benzaldehyde 2-Br, 5-CF₃ Aldehyde, bromo, CF₃ C₈H₄BrF₃O Higher molecular weight; halogenation studies
2-(3-Chloropropanoyl)-5-(trifluoromethyl)benzaldehyde 5-CF₃, 2-(Cl-propanoyl) Aldehyde, CF₃, ketone, chloro C₁₁H₈ClF₃O₂ Cross-coupling reactions; drug design
Key Observations:

Hydroxyl Group Impact : The hydroxyl group in the target compound distinguishes it from analogs like 2-Methoxy-5-(trifluoromethyl)benzaldehyde (similarity score: 0.88), which replaces -OH with -OCH₃. This substitution reduces hydrogen-bonding capacity and increases steric hindrance, altering solubility and reactivity .

Halogen Substitution : Bromo or chloro analogs (e.g., 2-Bromo-5-(trifluoromethyl)benzaldehyde ) exhibit higher molecular weights and distinct electronic effects, making them suitable for Suzuki-Miyaura coupling reactions .

Biological Activity

2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde known for its diverse biological activities. This compound, characterized by its trifluoromethyl and hydroxy substituents, has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique reactivity profiles.

Chemical Structure and Properties

The chemical formula for 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde is C8H4F4OC_8H_4F_4O, and it possesses several notable properties:

PropertyValue
Molecular Weight210.12 g/mol
Melting Point45-48 °C
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)3.5

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological activity.

The biological activity of 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which can stabilize charged intermediates during enzymatic reactions. This characteristic is crucial in drug design, particularly for compounds targeting specific pathways in cancer and infectious diseases .

Antimicrobial Activity

Research indicates that 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 μg/mL against various strains .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be as low as 5 μM, indicating potent activity . The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain enzymes involved in cancer metabolism. For instance, it shows promising results in inhibiting matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis .

Case Studies

  • Antiviral Activity : A recent study evaluated the antiviral efficacy of 2-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde against influenza viruses. The compound demonstrated a reduction in viral load by over 90% in infected cell cultures, suggesting a potential role in antiviral therapy .
  • Toxicological Assessment : In vivo studies conducted on murine models revealed that administration of the compound at doses up to 40 mg/kg did not result in significant toxicity, indicating a favorable safety profile for further development as a therapeutic agent .

Q & A

Q. Table 1. Optimal Reaction Conditions for Synthesis

ParameterValue/RangeReference
SolventDMF, DMSO
Temperature80–120°C
CatalystCuI, Pd(OAc)2_2
Yield70–85%

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic SignalReference
19F^{19}\text{F} NMRδ -115 ppm (CF3_3)
IR1700 cm1^{-1} (C=O)
HRMS[M+H]+^+: 224.01

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